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N-Naphthalen-1-yl-L-alanine
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Overview
Description
(S)-2-(Naphthalen-1-ylamino)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to an amino group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-1-ylamino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene and amino acids.
Formation of Naphthalen-1-ylamine: Naphthalene is subjected to nitration followed by reduction to form naphthalen-1-ylamine.
Coupling Reaction: The naphthalen-1-ylamine is then coupled with a suitable propanoic acid derivative under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for (S)-2-(Naphthalen-1-ylamino)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Naphthalen-1-ylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to more saturated forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted amino acid derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Naphthalen-1-yl-L-alanine is being explored for its potential as a therapeutic agent. Research indicates that derivatives of naphthalene compounds exhibit various biological activities, including:
- Anticancer Activity : Several studies have reported that naphthalene derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against breast cancer and leukemia cell lines, suggesting their potential as anticancer drugs .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens. It has been noted that naphthoquinone derivatives can suppress bacterial growth and biofilm formation, making them candidates for treating infections caused by resistant strains .
Table 1: Biological Activities of Naphthalene Derivatives
Biochemical Applications
In biochemistry, this compound is being studied for its role in enzyme interactions and as a biochemical tool:
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, research has indicated that certain naphthalene derivatives can modulate enzyme activity related to inflammatory responses .
- Biochemical Probes : Naphthalene derivatives are often used as probes in biochemical assays to study protein-ligand interactions due to their ability to fluoresce and provide insights into molecular dynamics .
Materials Science
This compound is also being investigated for applications in materials science:
- Nanomaterials : The integration of naphthalene-based compounds into nanomaterials has shown promise for enhancing the properties of pigments and coatings. The unique electronic properties of naphthalene can improve the stability and performance of these materials .
Table 2: Applications in Materials Science
Application Type | Description | References |
---|---|---|
Nanopigments | Enhanced stability and performance in coatings | |
Organic Electronics | Potential use in organic photovoltaic devices |
Case Study 1: Anticancer Activity
A study conducted on a series of naphthalene derivatives demonstrated significant cytotoxic effects against human breast cancer cells. The results indicated that modifications to the naphthalene structure could enhance its efficacy as an anticancer agent, with some compounds showing IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of this compound revealed its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to disrupt biofilm formation, which is crucial for treating chronic infections .
Mechanism of Action
The mechanism of action of (S)-2-(Naphthalen-1-ylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring and amino acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
®-2-(Naphthalen-1-ylamino)propanoic acid: The enantiomer of the compound with different stereochemistry.
3-(Naphthalen-1-ylamino)propanoic acid: A structural isomer with the amino group positioned differently.
Naphthalene-1-ylalanine: Another amino acid derivative with a naphthalene ring.
Uniqueness
(S)-2-(Naphthalen-1-ylamino)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Biological Activity
N-Naphthalen-1-yl-L-alanine, an amino acid derivative, has garnered attention for its biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes current findings on its biological activity, including relevant data tables and case studies to illustrate its potential applications.
Chemical Structure and Properties
This compound is characterized by a naphthalene moiety attached to the L-alanine structure. This compound is notable for its potential interactions with biological systems due to the hydrophobic nature of the naphthalene ring, which can influence its binding properties and biological efficacy.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of:
- Antimicrobial Activity : This compound has shown promise as a potential antimicrobial agent. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
This compound's antimicrobial properties are attributed to its structural similarity to known antibacterial agents. Research indicates that compounds with similar naphthalene structures have been effective against Gram-positive and Gram-negative bacteria due to their ability to inhibit alanine racemase (Alr), an enzyme crucial for bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Bacillus subtilis | 16 µg/mL |
Antitumor Activity
Studies have indicated that this compound may possess antitumor properties. Its ability to induce apoptosis in cancer cells has been noted, particularly in breast and colon cancer models. The naphthalene ring is hypothesized to facilitate interactions with cellular membranes, enhancing cellular uptake and subsequent cytotoxicity.
Case Study: Antitumor Effects
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies suggested that this compound induces apoptosis through the activation of caspase pathways.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : As mentioned, the inhibition of alanine racemase is a significant mechanism for its antimicrobial action.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways, leading to programmed cell death.
- Interference with Cellular Membranes : The hydrophobic nature of the naphthalene group may facilitate membrane disruption or alter membrane dynamics, affecting cellular functions.
Properties
CAS No. |
62544-92-7 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-(naphthalen-1-ylamino)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
IYKLZBIWFXPUCS-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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